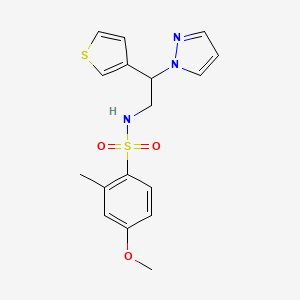
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related sulfonamide compounds involves starting from substituted benzaldehydes or acetophenones to generate key intermediates. These intermediates are further reacted with hydrazinobenzenesulfonamide to produce the desired pyrazoline derivatives. One notable method involves a one-pot three-component reaction under specific conditions to achieve high yields, emphasizing the versatility and efficiency of the synthesis strategies for such compounds (Gul et al., 2016); (Putri et al., 2021).
Molecular Structure Analysis
Molecular and crystal structure analyses of similar compounds have been conducted using X-ray diffraction studies, revealing insights into their regioisomerism and the importance of certain functional groups for structural determination. Such analyses provide crucial information regarding the spatial arrangement of molecules, which is essential for understanding their reactivity and interaction with biological targets (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The reactivity of the compounds in this class towards various reagents reveals their potential to undergo transformations leading to a wide range of bioactive molecules. This versatility is a key aspect of their chemical properties, allowing for the development of compounds with targeted biological activities. The synthesis routes typically involve reactions that introduce or modify functional groups critical for the compounds' biological activities (Yamali et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structures, are influenced by their molecular arrangements and the presence of functional groups. Such properties are crucial for determining the compounds' suitability for further development as therapeutic agents, affecting their formulation, stability, and delivery mechanisms.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, enzymatic inhibition, and antitumor activities, are fundamentally linked to the compounds' structures. Investigations into their interactions with enzymes like carbonic anhydrase and their potential anticancer activities highlight the therapeutic promise of this class of compounds. The detailed studies on their binding energies, inhibition constants, and interaction with receptors provide a basis for understanding their mechanism of action and optimizing their efficacy (Gul et al., 2016); (Putri et al., 2021).
科学的研究の応用
Anti-Inflammatory and Anticancer Potential : A study highlighted the synthesis and characterization of derivatives related to this compound, focusing on their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One derivative showed potential in anti-inflammatory and analgesic activities without causing tissue damage, and modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antitumor Agents : Another research synthesized derivatives incorporating the thiophene moiety, showing promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests the compound's relevance in developing new anticancer drugs (S. M. Gomha et al., 2016).
Antitubercular Agent : The compound's derivative was investigated for potential action as an antitubercular agent against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis (Nikil Purushotham et al., 2018).
Antibacterial and Anticancer Activity : The synthesis of a series of pyrazoline derivatives, including this compound, showed their potential in antibacterial and anticancer activities. This highlights the compound's role in pharmaceutical applications, particularly in addressing infections and cancer (Nikulsinh Sarvaiya et al., 2019).
Photodynamic Therapy for Cancer : A derivative of this compound was synthesized and characterized for its potential in photodynamic therapy, a type of cancer treatment. This derivative showed promising properties as a photosensitizer for cancer treatment (M. Pişkin et al., 2020).
特性
IUPAC Name |
4-methoxy-2-methyl-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-13-10-15(23-2)4-5-17(13)25(21,22)19-11-16(14-6-9-24-12-14)20-8-3-7-18-20/h3-10,12,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTODWFJYKLOFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)

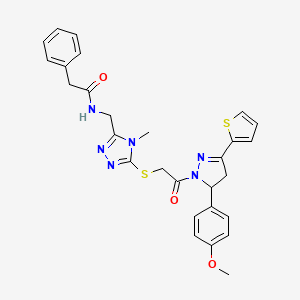
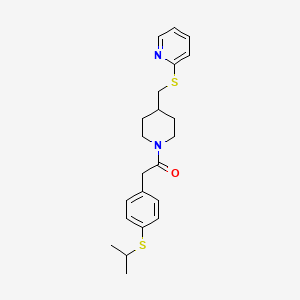
![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)
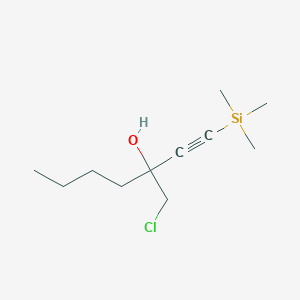
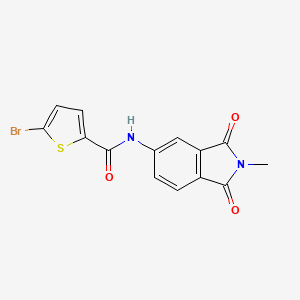
![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)
![Spiro[1-azabicyclo[2.2.2]octane-3,2'-pyrrolidine];dihydrochloride](/img/structure/B2482417.png)

![{1-[(4-Methylphenyl)sulfonyl]azetidine-3,3-diyl}dimethanol](/img/structure/B2482422.png)
![Methyl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2482423.png)